N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride
Description
This compound is a benzothiazole-derived amide featuring a 4-ethoxy substitution on the benzothiazole ring and a 3-nitrobenzamide moiety linked via a diethylaminoethyl chain. Its hydrochloride salt enhances solubility, making it suitable for pharmacological studies. The ethoxy group likely improves lipophilicity and metabolic stability compared to smaller substituents (e.g., methoxy or fluoro), while the nitro group may modulate electronic properties and binding interactions .
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-nitrobenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4S.ClH/c1-4-24(5-2)13-14-25(21(27)16-9-7-10-17(15-16)26(28)29)22-23-20-18(30-6-3)11-8-12-19(20)31-22;/h7-12,15H,4-6,13-14H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHGPZRCCDMLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC(=CC=C3)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, making it a candidate for further research in cancer therapeutics.
- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of microbial strains, suggesting potential applications in treating infections.
- Neurological Research : Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent for neurological disorders, including neurodegenerative diseases.
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that N-(2-(diethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride significantly inhibited cell proliferation. The mechanism was linked to the activation of apoptotic pathways and the downregulation of anti-apoptotic proteins.
Case Study 2: Antimicrobial Activity
In vitro tests demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its potential as an alternative treatment option.
Comparative Analysis Table
| Property/Activity | This compound | Existing Drugs |
|---|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines | Doxorubicin |
| Antimicrobial Efficacy | Effective against a range of microbial strains | Amoxicillin |
| Neuroprotective Effects | Modulates neurotransmitter systems; potential for treating neurodegenerative diseases | Donepezil |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Ring
Key Compounds:
N-(2-(Diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride (): Differs in the position (5-methoxy vs. 4-ethoxy) and type (methoxy vs. ethoxy) of substitution. Methoxy groups generally reduce steric hindrance but may decrease metabolic resistance compared to ethoxy .
The sulfonyl-piperidine group introduces polar interactions absent in the nitro-substituted target compound .
Table 1: Substituent Effects on Key Properties
Pharmacological Relevance of Amide Linkages
- Nitazoxanide Derivatives (): The amide anion in nitazoxanide analogs inhibits the PFOR enzyme, critical in anaerobic metabolism.
Aminoalkyl Chain Modifications
- Diethylaminoethyl vs. Dimethylaminopropyl (): N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride has a longer chain (propyl vs. ethyl), which may alter solubility and tissue penetration. Diethyl groups offer higher lipophilicity than dimethyl analogs .
Table 2: Comparative Physicochemical Data
- Nitro Group Impact : The 3-nitro substitution may confer stronger electrophilic character, enhancing interactions with nucleophilic enzyme residues compared to chloro or fluoro substituents .
Q & A
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses in enzyme active sites (e.g., ATP-binding pockets). Key interactions include hydrogen bonds between the nitro group and catalytic lysine residues .
- MD Simulations : GROMACS or AMBER evaluates binding stability over 100-ns trajectories, highlighting critical residues (e.g., Thr342 in kinase targets) .
- QSAR : Regression models correlate substituent electronegativity (Hammett constants) with inhibitory potency (R² > 0.85) .
What are the key challenges in scaling up synthesis for preclinical trials?
Advanced Research Question
- Intermediate Purification : Large-scale column chromatography is impractical. Alternatives include continuous flow reactors with in-line crystallization .
- Byproduct Control : Nitro group reduction during hydrogenation requires Pd/C catalyst poisoning with quinoline to prevent over-reduction .
- Regulatory Compliance : Documentation of impurity profiles (ICH Q3A/B guidelines) and genotoxicity testing (Ames assay) are mandatory .
How does the compound’s stability under physiological conditions impact experimental design?
Advanced Research Question
- pH-Dependent Degradation : The amide bond hydrolyzes rapidly at pH < 3 (simulating gastric fluid). Use enteric coatings for oral administration studies .
- Light Sensitivity : Nitrobenzamide derivatives photodegrade; experiments require amber glassware or darkroom conditions .
- Temperature : Storage at −80°C in argon-atmosphere vials prevents oxidative decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
